(2S)-7-ethoxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
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Overview
Description
(2S)-7-ethoxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one is a complex organic compound belonging to the class of flavonoids. This compound is known for its diverse biological activities and potential therapeutic applications. It is structurally characterized by a chromen-4-one backbone with various functional groups, including ethoxy, hydroxy, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7-ethoxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of appropriate phenolic compounds with chromanone derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-7-ethoxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
(2S)-7-ethoxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of (2S)-7-ethoxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of certain kinases and transcription factors, leading to reduced inflammation and oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Hesperetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Diosmetin: Another flavonoid with comparable biological activities.
Naringenin: A flavonoid known for its antioxidant and anti-cancer properties .
Uniqueness
What sets (2S)-7-ethoxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its specific structural features allow for targeted interactions with molecular pathways that are not as effectively modulated by other flavonoids .
Properties
Molecular Formula |
C18H18O6 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
(2S)-7-ethoxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-3-23-11-7-13(20)18-14(21)9-16(24-17(18)8-11)10-4-5-15(22-2)12(19)6-10/h4-8,16,19-20H,3,9H2,1-2H3/t16-/m0/s1 |
InChI Key |
SEYYVRWDITVPHN-INIZCTEOSA-N |
Isomeric SMILES |
CCOC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)OC)O)O |
Canonical SMILES |
CCOC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)OC)O)O |
Origin of Product |
United States |
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